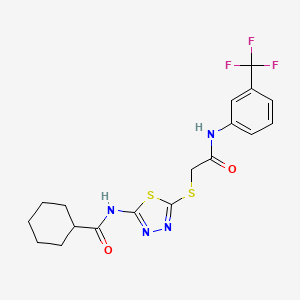

![molecular formula C9H16O2 B2877717 Bicyclo[2.2.1]heptane-2,3-dimethanol CAS No. 45849-05-6](/img/structure/B2877717.png)

Bicyclo[2.2.1]heptane-2,3-dimethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

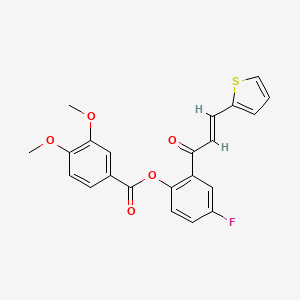

“Bicyclo[2.2.1]heptane-2,3-dimethanol” is a chemical compound with the molecular formula C9H16O2 . It has an average mass of 156.222 Da and a monoisotopic mass of 156.115036 Da .

Synthesis Analysis

The synthesis of this compound involves a sequential Diels Alder reaction/rearrangement sequence . This sequence was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes . The outcome of the rearrangement depends on the substitution pattern of the dienes .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H16O2 . It has a complex structure that includes a bicyclo[2.2.1]heptane core .Physical and Chemical Properties Analysis

This compound has a molecular weight of 156.22 . It is a pale-yellow to yellow-brown solid . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemistry

- Bicyclo[4.1.0]hept-1,6-ene, related to Bicyclo[2.2.1]heptane, was studied for its synthesis and chemical reactions. It was found to undergo dimerization and oxidation, yielding various carbonyl products, and had a relatively low energy barrier to folding along the fused double bond (Billups et al., 1996).

Catalytic and Chemical Transformations

- Ruthenium complexes were used to catalyze the dimerization of Bicyclo[2.2.1]hepta-2,5-diene, leading to the formation of new compounds with intricate structures (Mitsudo et al., 1999).

- Cobalt(I) complexes were shown to catalyze the hydrogenation and dimerization of Bicyclo[2.2.1]hepta-2,5-diene, producing compounds with tricycloheptane skeletons (Kanai et al., 1986).

Structural Analysis and Properties

- Investigations into the structure and hydrogen-bonding properties of derivatives of Bicyclo[2.2.1]heptane were conducted, contributing to a deeper understanding of its stereochemistry and bonding characteristics (Plettner et al., 2005).

Application in Polymer Engineering

- Bicyclo[2.2.1]hepta-2,5-diene was used in copolymers with vinyl chloride to produce high-softening, easily processed vinyl resins. This demonstrated the compound's utility in enhancing the properties of polymers (Zutty & Whitworth, 1964).

Asymmetric Catalysis

- The compound's derivatives were used in rhodium-catalyzed asymmetric additions, showcasing its potential in catalytic processes to produce chiral compounds (Berthon-Gelloz & Hayashi, 2006).

Safety and Hazards

Wirkmechanismus

Mode of Action

The mode of action of Bicyclo[2.2.1]heptane-2,3-dimethanol is currently unknown due to the lack of comprehensive studies on this compound . The compound’s interaction with its targets and any resulting changes would be dependent on the nature of these targets, which are yet to be identified.

Eigenschaften

IUPAC Name |

[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h6-11H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVZGWAJIHWNQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(C2CO)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963450 |

Source

|

| Record name | (Bicyclo[2.2.1]heptane-2,3-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5062-99-7, 45849-05-6 |

Source

|

| Record name | NSC149910 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Bicyclo[2.2.1]heptane-2,3-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2877635.png)

![7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B2877638.png)

![METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B2877644.png)

![N-[2-[2,3-Dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2877645.png)

![3-Chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2877648.png)

![3-[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methylphenyl)urea](/img/structure/B2877651.png)

![ethyl 4-({3-oxo-4,8-dithia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}amino)benzoate](/img/structure/B2877652.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2877657.png)